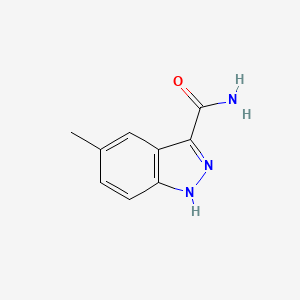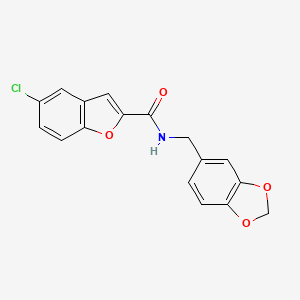
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of biochemical and physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve modulation of intracellular signaling pathways, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide are diverse and can vary depending on the specific application and dosage. In general, it has been shown to have anti-inflammatory, analgesic, neuroprotective, and anti-tumor effects. It may also have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, its lipophilicity and poor solubility in water can make it difficult to work with in certain experimental settings. Additionally, its potential psychoactive effects and legal status as a controlled substance may limit its use in certain research contexts.
Direcciones Futuras
There are many potential future directions for research on N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide. One area of focus could be on its potential therapeutic applications in neurology, oncology, and psychiatry. Further research could also be done to elucidate the exact mechanism of action and intracellular signaling pathways involved in its effects. Additionally, efforts could be made to develop more water-soluble analogs of the compound to improve its utility in experimental settings.
Métodos De Síntesis
The synthesis of N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide involves the reaction between 1-methyl-1H-indole-3-carboxylic acid and furfurylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. After the reaction is complete, the product is purified by column chromatography or recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, it has been shown to have neuroprotective effects against ischemic brain injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, it has been studied for its potential anti-tumor effects in various types of cancer, including breast, prostate, and lung cancer. In psychiatry, it has been shown to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and mood disorders.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17-10-13(12-6-2-3-7-14(12)17)15(18)16-9-11-5-4-8-19-11/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGKRXNJGUVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)

![1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B7637382.png)
![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)

![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)

![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)

